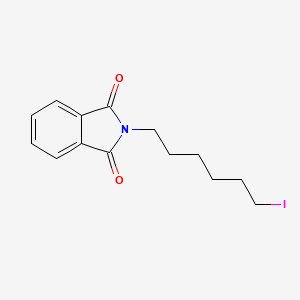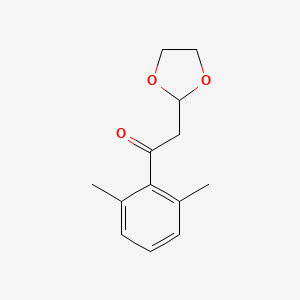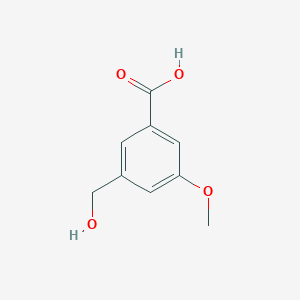![molecular formula C18H20BNO5 B1444679 4,4,5,5-四甲基-2-[2-(4-硝基苯氧基)苯基]-1,3,2-二氧杂环硼烷 CAS No. 870221-30-0](/img/structure/B1444679.png)
4,4,5,5-四甲基-2-[2-(4-硝基苯氧基)苯基]-1,3,2-二氧杂环硼烷
描述
“1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-” is a type of boronic acid derivative . It is also known as HBpin or Pinacolborane . The empirical formula is C6H13BO2 .
Synthesis Analysis
This compound can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Chemical Reactions Analysis
This compound can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound is a liquid at 20°C . It has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . The refractive index is 1.396 .科学研究应用
分子结构测定
该化合物已用于通过量子化学计算、核磁共振波谱和 X 射线衍射分析确定分子结构 . 构象分析数据表明,通过 DFT 优化的分子结构与通过 X 射线单晶衍射确定的晶体结构一致 .
苯基硼酸酯衍生物的合成
已使用该化合物合成了苯基硼酸酯衍生物 . 这些衍生物已从己烷和石油醚中生长为单晶 .
烷基苯的硼化
4,4,5,5-四甲基-1,3,2-二氧杂环硼烷可用于在钯催化剂存在下烷基苯的苄基 C-H 键的硼化,形成频哪醇苄基硼酸酯 .
烷基或芳基炔烃和烯烃的硼氢化
该化合物可用于在过渡金属催化剂存在下烷基或芳基炔烃和烯烃的硼氢化 .
与芳基碘化物的偶联
4,4,5,5-四甲基-1,3,2-二氧杂环硼烷可用于在铜催化剂存在下与芳基碘化物的偶联,形成芳基硼酸酯 .
共轭共聚物的合成
安全和危害
作用机制
Target of Action
The primary target of 4,4,5,5-tetramethyl-2-(2-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane is the benzylic C-H bond of alkylbenzenes . This compound plays a crucial role in the borylation of alkylbenzenes, a process that forms pinacol benzyl boronate .
Mode of Action
4,4,5,5-tetramethyl-2-(2-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, this compound can borylate the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .
Biochemical Pathways
The compound affects the biochemical pathway of alkylbenzenes. It facilitates the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The resulting pinacol benzyl boronate can then be used in further reactions, such as coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its molecular weight (12798) and its physical properties, including its boiling point (42-43 °C/50 mmHg) and density (0.882 g/mL at 25 °C) .
Result of Action
The molecular and cellular effects of 4,4,5,5-tetramethyl-2-(2-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane’s action are primarily seen in its ability to facilitate the borylation of alkylbenzenes . This results in the formation of pinacol benzyl boronate, a compound that can be used in further chemical reactions .
Action Environment
The action, efficacy, and stability of 4,4,5,5-tetramethyl-2-(2-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane are influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool place (2-8°C) to prevent decomposition . Additionally, it should be kept away from heat sources and open flames due to its high flammability .
生化分析
Biochemical Properties
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in borylation reactions, where it interacts with enzymes and proteins to facilitate the formation of carbon-boron bonds. This compound is known to interact with palladium catalysts, which are essential for the borylation of alkylbenzenes and other organic molecules . The nature of these interactions involves the coordination of the boron atom with the catalytic site of the enzyme or protein, leading to the formation of stable boronate esters.
Cellular Effects
The effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it has been observed to alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and metabolic fluxes.
Molecular Mechanism
The molecular mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- involves several key steps. At the molecular level, this compound binds to specific biomolecules, such as enzymes and proteins, through its boron atom. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions can also lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of organic molecules . For example, it can participate in the hydroboration of alkynes and alkenes, leading to the formation of boron-containing intermediates that are further processed by cellular enzymes. These interactions can affect metabolic fluxes and the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For example, it may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein modification and trafficking processes. The precise localization of this compound within cells is essential for understanding its biochemical properties and effects.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)15-7-5-6-8-16(15)23-14-11-9-13(10-12-14)20(21)22/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOIUMIRXNPEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)



![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)

![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)


![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)



